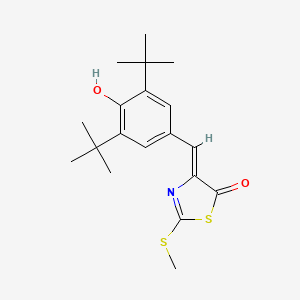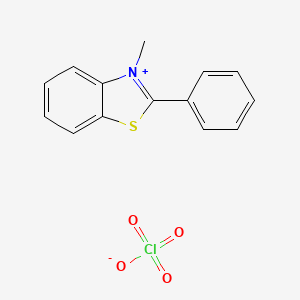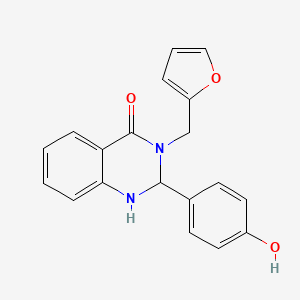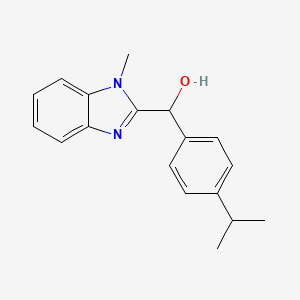
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as DMTBTH, is a synthetic compound that belongs to the class of thiazole derivatives. DMTBTH has been studied extensively due to its potential applications in various fields of scientific research, including pharmacology, biochemistry, and molecular biology.
Mecanismo De Acción
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has been shown to inhibit the activation of NF-κB, which plays a crucial role in inflammation and cancer. This compound also inhibits the activation of MAPKs, which are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to scavenge free radicals and protect cells from oxidative stress. It also inhibits the production of inflammatory cytokines and reduces the infiltration of immune cells into inflamed tissues. This compound has been found to have a low toxicity profile and does not cause significant adverse effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a stable compound that can be easily synthesized and purified. It can be used in various in vitro and in vivo assays to study its biological activities. However, its low solubility in water and some organic solvents can limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Direcciones Futuras
Future research on 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one should focus on its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. The development of novel derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Further studies are also needed to investigate the safety and efficacy of this compound in clinical trials and to identify its molecular targets and mechanisms of action.
Métodos De Síntesis
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can be synthesized by reacting 3,5-di-tert-butyl-4-hydroxybenzaldehyde with methylthioacetate in the presence of a base, followed by cyclization with Lawesson's reagent. The final product is obtained by recrystallization from a suitable solvent. The purity and yield of the product can be improved by using different reaction conditions and purification techniques.
Aplicaciones Científicas De Investigación
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. This compound also has neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(4Z)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S2/c1-18(2,3)12-8-11(9-13(15(12)21)19(4,5)6)10-14-16(22)24-17(20-14)23-7/h8-10,21H,1-7H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIODPMSHZWILH-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B4965648.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4965664.png)

![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4965668.png)
![6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4965671.png)

![N-{[(4,5-dichloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B4965696.png)
![methyl {2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrobromide](/img/structure/B4965706.png)


![2-(benzylthio)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4965732.png)

![4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4965742.png)
